2-Propylphenyl isocyanate
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Overview
Description
It is a clear, colorless to light yellow liquid with the molecular formula C10H11NO and a molecular weight of 161.2 g/mol . This compound is used as a building block in organic synthesis and has various applications in the chemical industry.
Mechanism of Action
Target of Action
2-Propylphenyl isocyanate is primarily used as a laboratory chemical and in the synthesis of substances
Mode of Action
This reactivity can lead to various chemical transformations, including polymerization reactions .
Biochemical Pathways
Given the reactivity of isocyanates, it is possible that this compound could interfere with various biochemical processes, particularly those involving molecules with active hydrogen atoms .
Pharmacokinetics
Due to its reactivity, it is likely that this compound would be rapidly metabolized and excreted .
Result of Action
Isocyanates in general are known to cause irritation and sensitization, suggesting that exposure to this compound could lead to similar effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of compounds with active hydrogen atoms can lead to rapid reactions. Additionally, this compound is classified as a combustible liquid, suggesting that it should be kept away from heat and sources of ignition .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propylphenyl isocyanate can be synthesized through several methods, including the phosgene method and non-phosgene methods. The phosgene method involves the reaction of an amine with phosgene to produce the isocyanate. due to the toxicity of phosgene, non-phosgene methods are preferred.
One non-phosgene method involves the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea to form carbamates, which are then thermally decomposed to yield the isocyanate . This method is advantageous as it avoids the use of toxic phosgene and allows for the use of various catalysts to optimize the reaction conditions.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of advanced catalytic systems to enhance yield and efficiency. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve high conversion rates and product purity .
Chemical Reactions Analysis
Types of Reactions
2-Propylphenyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, to form corresponding carbamates.
Polymerization Reactions: It can undergo polymerization to form polyurethanes when reacted with polyols.
Common Reagents and Conditions
Amines: React with this compound to form ureas under mild conditions.
Alcohols: React with the isocyanate to form carbamates, typically requiring a catalyst and elevated temperatures.
Water: Reacts with the isocyanate to form carbamic acid, which can further decompose to form amines and carbon dioxide.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed from the polymerization reaction with polyols.
Scientific Research Applications
2-Propylphenyl isocyanate has several applications in scientific research and industry:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Employed in the modification of biomolecules through isocyanate chemistry.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Used in the production of polyurethanes, coatings, adhesives, and sealants.
Comparison with Similar Compounds
Similar Compounds
Phenyl isocyanate: Similar structure but lacks the propyl group.
Methylphenyl isocyanate: Contains a methyl group instead of a propyl group.
Ethylphenyl isocyanate: Contains an ethyl group instead of a propyl group.
Uniqueness
2-Propylphenyl isocyanate is unique due to the presence of the propyl group, which can influence its reactivity and physical properties. The propyl group can affect the compound’s solubility, boiling point, and reactivity compared to other phenyl isocyanates .
Properties
IUPAC Name |
1-isocyanato-2-propylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-5-9-6-3-4-7-10(9)11-8-12/h3-4,6-7H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGTVMQTRFUUSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1N=C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369887 |
Source
|
Record name | 2-Propylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190774-57-3 |
Source
|
Record name | 2-Propylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-isocyanato-2-propylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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